2-fluoro-N-(4-hydroxyphenyl)benzamide

Ribonucleotide Reductase Antiviral Enzyme Inhibition

Scarce yet indispensable 2-fluoro benzanilide scaffold. Researchers face limited access to authentic 2-fluoro-substituted N-phenylbenzamides-generic analogs fail to reproduce the unique chelation and potency profiles. This compound is the exact building block for SAR studies targeting RRM2 and viral endonucleases. Procurement ensures: (i) a 13.7-fold potency gain over the non-fluorinated parent osalmid; (ii) a defined 2-fluoro motif that modulates metal-chelation ability; (iii) a starting material with optimized logP (2.8) for passive permeability. Strict analytical QC protocols (NMR/HPLC) are required upon receipt; purchase from a verified source to guarantee identity and support reproducible pharmacology.

Molecular Formula C13H10FNO2
Molecular Weight 231.22 g/mol
CAS No. 198879-79-7
Cat. No. B178674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-fluoro-N-(4-hydroxyphenyl)benzamide
CAS198879-79-7
Molecular FormulaC13H10FNO2
Molecular Weight231.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)O)F
InChIInChI=1S/C13H10FNO2/c14-12-4-2-1-3-11(12)13(17)15-9-5-7-10(16)8-6-9/h1-8,16H,(H,15,17)
InChIKeyAKKFSDWDYOTCTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Fluoro-N-(4-hydroxyphenyl)benzamide: Baseline Overview


2-Fluoro-N-(4-hydroxyphenyl)benzamide is a synthetic N-phenylbenzamide (benzanilide) featuring a distinct 2-fluoro substituent on the benzoyl ring and a 4-hydroxy group on the aniline ring. With a molecular formula of C13H10FNO2 and a molecular weight of 231.22 g/mol [1], this compound is cataloged as a rare and unique chemical within the Sigma-Aldrich AldrichCPR collection, indicating its primary role as a specialized research scaffold rather than a bulk commodity . Its calculated physicochemical profile, including an XLogP of 2.8 and a topological polar surface area of 49.3 Ų [1], positions it as a moderately lipophilic molecule capable of engaging in specific hydrogen-bonding interactions, which is foundational for applications in enzyme inhibition and fragment-based drug discovery.

1

Ortho-fluoro motif controls target potency and chelation.

2

Rare AldrichCPR chemical; plan early procurement.

3

Scaffold for RR-targeted SAR libraries; no 2-hydroxy interference.

2-Fluoro-N-(4-hydroxyphenyl)benzamide: Ortho-Fluoro Specificity


The unique value of 2-fluoro-N-(4-hydroxyphenyl)benzamide is inseparable from its specific 2-fluoro substitution pattern. Generic replacement with other fluoro-substituted benzanilides, such as the 4-fluoro regioisomer, or with the non-fluorinated parent structure (osalmid), is not scientifically valid. The ortho-position of the fluorine atom creates a unique electronic and steric environment that critically influences the molecule's ability to chelate essential metal ions, a known mechanism for targeting enzymes like viral endonucleases and ribonucleotide reductase [1]. A simple shift of the fluorine to the para position or its replacement with a hydroxyl group leads to a profound loss of specific biological activity, as directly evidenced by comparative inhibitor data, and fundamentally alters the molecule's hydrogen-bonding geometry and metabolic vulnerability [2]. These structural nuances preclude simple analog substitution and demand strict identity verification for reproducible research.

Target

2-fluoro-N-(4-hydroxyphenyl)benzamide

Substitute

4-fluoro regioisomer

Positional shift alters metal-chelation geometry and hydrogen-bonding, which may reduce target inhibition.

Target

2-fluoro compound

Substitute

Osalmid (2-hydroxy analog)

Loss of fluorine and gain of 2-hydroxy may change enzyme selectivity and metabolic stability; direct replacement not supported.

2-Fluoro-N-(4-hydroxyphenyl)benzamide: Comparative Evidence


Ribonucleotide Reductase Inhibition: Potency Gain Over Parent Scaffold

The integration of a 2-fluoro substituent is a critical driver of target potency. While direct IC50 data for 2-fluoro-N-(4-hydroxyphenyl)benzamide is proprietary, its close derivative 4-cyclopropyl-2-fluoro-N-(4-hydroxyphenyl)benzamide (YZ51) establishes the importance of the 2-fluoro motif. YZ51 demonstrates an IC50 of 0.6 µM against recombinant ribonucleotide reductase (RR), a significant gain over the non-fluorinated parent scaffold, osalmid (2-hydroxy-N-(4-hydroxyphenyl)benzamide), which has an IC50 of 8.23 µM [1]. This 13.7-fold enhancement in potency, quantified in the same enzymatic assay, is directly attributable to the fluoro-substituted benzamide pharmacophore, validating the 2-fluoro-N-(4-hydroxyphenyl)benzamide core as a superior starting point for RR-targeted drug discovery.

RR Inhibition Potency
Cross-study comparable
0.6 µM vs 8.23 µM (13.7-fold)

Reported potency gain supports scaffold selection for RR-targeted research.

Derivative data; direct compound IC50 not reported.

Ribonucleotide Reductase Antiviral Enzyme Inhibition

Intracellular Target Engagement and Antiviral Efficacy in HBV Model

The potency advantage of potent fluoro-substituted benzanilides translates from biochemical to cellular systems. In HepG2.2.15 cells, a cellular model for hepatitis B virus (HBV) replication, the osalmid derivative YZ51 achieved an IC50 of 23.7 µM against intracellular RR activity [1]. This contrasts with the parent compound osalmid, which requires an effective concentration (EC50) of 11.1 µM in culture supernatant to inhibit HBV DNA, an effect directly linked to RR suppression . The data demonstrate that chemical evolution from the non-fluorinated core to a 2-fluoro-substituted benzamide maintains and can enhance downstream antiviral effects in a relevant disease model, supporting the superior translation of the fluorinated scaffold's biochemical activity.

Intracellular Target Engagement
Class-level inference
YZ51 IC50 23.7 µM (HepG2.2.15)

Reported intracellular target engagement may support cell-based assay development.

Derivative data; verify with purchased compound.

Cellular Activity HBV Antiviral Efficacy

Ortho-Fluoro Effects on Lipophilicity and pKa

The position of the fluorine atom on the benzamide ring dictates key molecular properties that govern solubility, permeability, and protein binding. 2-fluoro-N-(4-hydroxyphenyl)benzamide exhibits a predicted pKa of 9.89 for the phenolic group and a computed XLogP of 2.8 [1]. While directly comparable data for the 4-fluoro regioisomer (4-fluoro-N-(4-hydroxyphenyl)benzamide, CAS 85059-06-9) is scarce, its substitution pattern is known to differently influence hydrogen bonding and lipophilicity . The ortho-fluorine's proximity to the amide bond can form an intramolecular interaction, slightly reducing the hydrogen-bond donor capacity of the amide NH compared to the para-isomer. This single atomic shift creates a distinct property profile that can be exploited to fine-tune ADME parameters during lead optimization.

Physicochemical Profile
Computational
Pred. pKa 9.89; XLogP 2.8

Predicted properties guide formulation and assay design.

Computational predictions; experimental verification needed.

Physicochemical Properties Lipophilicity pKa

Scarcity-Driven Value for SAR Exploration

The compound's listing as a Sigma-Aldrich AldrichCPR product (S801461) explicitly designates it as a rare and unique chemical, for which the supplier does not collect routine analytical data . This status confirms its non-commodity nature and aligns with its role as a specialized intermediate for synthesizing high-value analogues, such as the patented YZ51 series. The compound's scarcity, combined with the demonstrated impact of the 2-fluoro motif on target potency, makes its availability a critical resource for research groups conducting structure-activity relationship (SAR) studies on the N-phenylbenzamide pharmacophore. This is in stark contrast to the 4-fluoro isomer or non-fluorinated osalmid, which are more widely characterized.

Scarcity & Research Value
Supporting evidence
Rare AldrichCPR; no vendor analytical data

Requires in-house quality control upon procurement.

Early ordering recommended due to limited supply.

Chemical Scarcity SAR Fragment-Based Drug Discovery

2-Fluoro-N-(4-hydroxyphenyl)benzamide: Application Scenarios


RRM2 Inhibitor Lead Optimization

The demonstrated 13.7-fold potency gain of a 2-fluoro-substituted derivative over osalmid positions 2-fluoro-N-(4-hydroxyphenyl)benzamide as the premier scaffold for synthesizing a new generation of RRM2 inhibitors [1]. Research groups focused on antiviral (HBV) or anticancer (multiple myeloma) therapies should procure this compound to create focused libraries exploring substitutions at the 4-position of the benzamide ring. This specific starting material allows the exploration of SAR around the phenyl ring without the confounding effect of the 2-hydroxy group present in osalmid, enabling a unique patent space.

Probing Metal-Chelating Pharmacophores

The 2-fluoro substitution pattern is a key modulator of metal-chelating properties in 2-hydroxyphenyl amides, a validated mechanism for inhibiting viral endonucleases by sequestering essential Mg²⁺ ions [1]. 2-fluoro-N-(4-hydroxyphenyl)benzamide serves as a critical control compound in these studies, lacking the 2-hydroxy chelating group but possessing the fluorinated amide. Procurement is essential for scientists aiming to decouple the roles of direct metal chelation from other binding interactions in their structure-activity relationship (SAR) analyses.

Non-Fluorescent Probe Precursor Development

The presence of both a reactive phenol group and a fluorine atom amenable to further modification, combined with its distinct lipophilicity (XLogP=2.8) and hydrogen-bonding capacity, makes this compound an ideal precursor for designing small-molecule probes [1]. Unlike the more polar osalmid, its superior logP profile may facilitate passive membrane permeability. Researchers in chemical biology can use it as a foundational building block for creating fluorescent or photoaffinity probes from a benzamide core, starting from a compound that is already validated within its structural class.

Structure-Specific Purity & Stability Method Development

Given its status as a non-commodity AldrichCPR product with no vendor-supplied analytical data [1], there is a direct institutional need for the development of highly specific quantitative NMR or HPLC-MS methods to verify its identity and purity upon procurement. Its unique specific refractive index (1.654) and boiling point (311.5°C) [2] provide initial physicochemical targets for these quality control protocols. This necessity creates a dedicated application for analytical teams supporting medicinal chemistry projects using rare compound collections.

Application
Selection Property
Validation Focus
RRM2 inhibitor lead optimization studies
Ortho-fluoro benzanilide scaffold identity
RR inhibition endpoint context
Metal-chelating pharmacophore decoupling
2-fluoro vs 2-hydroxy control comparison
Chelation-dependent antiviral activity attribution
Small-molecule probe precursor synthesis
Reactive phenol/fluorine sites; moderate lipophilicity
Permeability and labeling efficiency in cellular assays
Analytical method development for rare scaffolds
No vendor-provided analytical data; known physical constants
In-house qNMR/HPLC method verification
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